5-(4-Fluorobenzylidene)rhodanine
Overview
Description
5-(4-Fluorobenzylidene)rhodanine is a heterocyclic compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a fluorobenzylidene group attached to the rhodanine core, which imparts unique chemical and biological properties to the molecule.
Mechanism of Action
- Inhibition of ALR2 by 5-(4-Fluorobenzylidene)rhodanine disrupts this pathway and mitigates complications .
- It reduces hyperglycemia-induced damage to organs such as the eyes, kidneys, nerves, heart, and blood vessels .
Target of Action:
Mode of Action:
Biochemical Pathways:
Pharmacokinetics (ADME):
Result of Action:
Action Environment:
Biochemical Analysis
Biochemical Properties
5-(4-Fluorobenzylidene)rhodanine interacts with the fluorogen-activating protein FAST . The interaction of these two components leads to the formation of a complex with bright fluorescence .
Cellular Effects
The cellular effects of this compound are primarily observed through its interaction with FAST. This interaction leads to the formation of a fluorescent complex, which can be used in fluorescence microscopy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the fluorogen-activating protein FAST. This interaction leads to the formation of a fluorescent complex, which can be used in fluorescence microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorobenzylidene)rhodanine typically involves a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and rhodanine. The reaction is carried out in the presence of a base, such as piperidine or triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance the reaction rate and yield. Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for the preparation of rhodanine derivatives . The use of Bronsted acidic ionic liquids as catalysts can also improve the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorobenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond.
Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzylidene derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antitubercular activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Dimethylaminobenzylidene)rhodanine
- 5-(4-Hydroxybenzylidene)rhodanine
- 5-(4-Methoxybenzylidene)rhodanine
Comparison
5-(4-Fluorobenzylidene)rhodanine is unique due to the presence of the fluorine atom in the benzylidene group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s biological activity and selectivity compared to other rhodanine derivatives . For example, the fluorine atom can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQSIQMDZUHKF-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-93-7 | |
Record name | Rhodanine, 5-(4-fluorobenzylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Fluorobenzylidene)rhodanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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